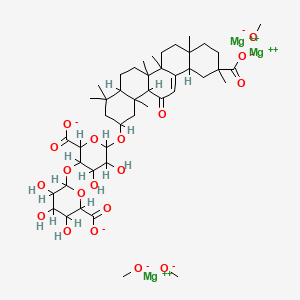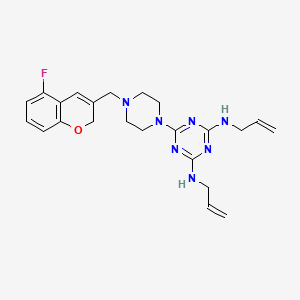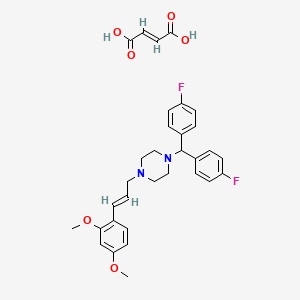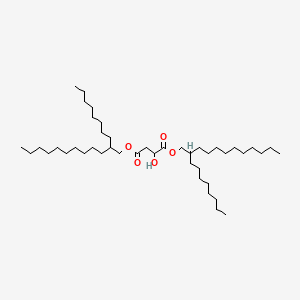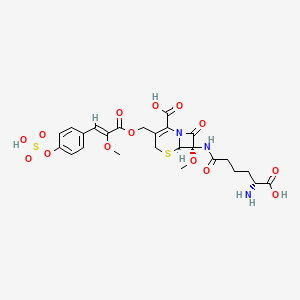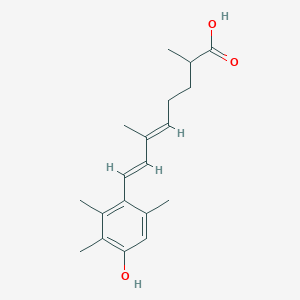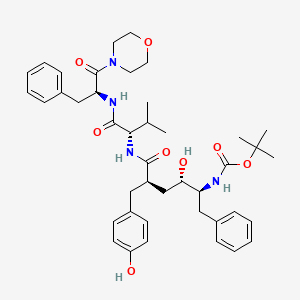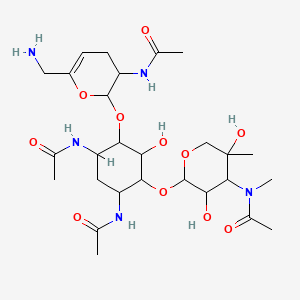
Einecs 264-461-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 264-461-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable component in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization from an appropriate solvent, such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations. The final product is often dried and packaged in a controlled environment to prevent contamination and degradation.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals react with monomers, such as styrene or acrylonitrile, to form polymers.
Copolymerization: The compound can also initiate copolymerization reactions between different monomers, resulting in copolymers with unique properties.
Common Reagents and Conditions
Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.
Conditions: The reactions typically occur at elevated temperatures (around 70-90°C) and may require the presence of solvents like toluene or benzene.
Major Products
The major products formed from these reactions are polymers and copolymers, which have applications in various industries, including plastics, textiles, and coatings.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: Employed in the development of new materials with specific properties, such as hydrogels and nanocomposites.
Biology and Medicine: Utilized in the study of radical-induced processes and the development of drug delivery systems.
Industry: Applied in the production of plastics, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets include the double bonds in monomers, which are broken to form new covalent bonds, leading to the formation of polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization.
Azobisisobutyronitrile: A similar compound with slightly different properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions and its ability to decompose at relatively low temperatures. This makes it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
63785-78-4 |
|---|---|
Molekularformel |
C27H45N5O11 |
Molekulargewicht |
615.7 g/mol |
IUPAC-Name |
N-[6-(aminomethyl)-2-[4,6-diacetamido-3-[4-[acetyl(methyl)amino]-3,5-dihydroxy-5-methyloxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |
InChI |
InChI=1S/C27H45N5O11/c1-12(33)29-17-8-7-16(10-28)41-25(17)42-22-18(30-13(2)34)9-19(31-14(3)35)23(20(22)37)43-26-21(38)24(32(6)15(4)36)27(5,39)11-40-26/h7,17-26,37-39H,8-11,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35) |
InChI-Schlüssel |
UUIPJJNSAPJBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)N(C)C(=O)C)O)NC(=O)C)NC(=O)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


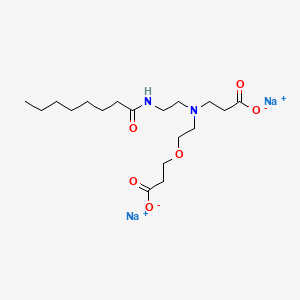
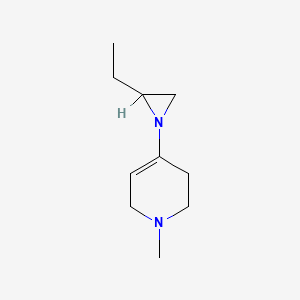
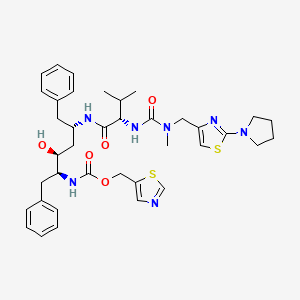
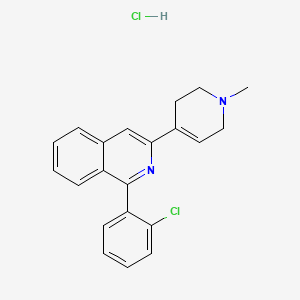
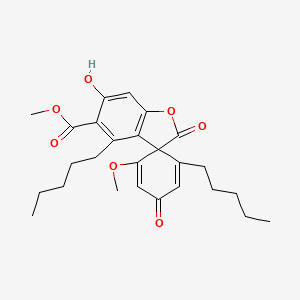
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)
